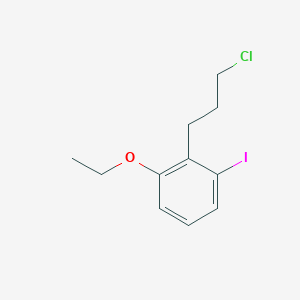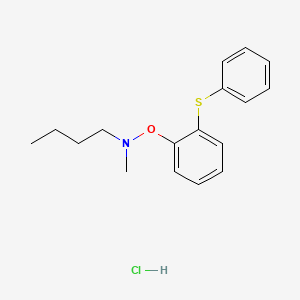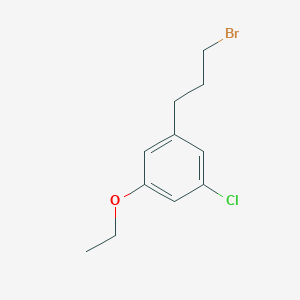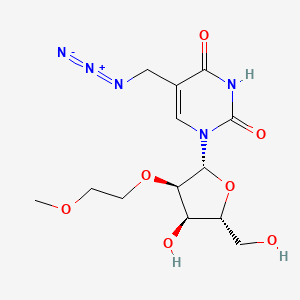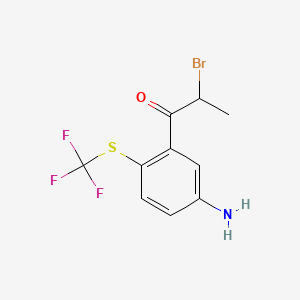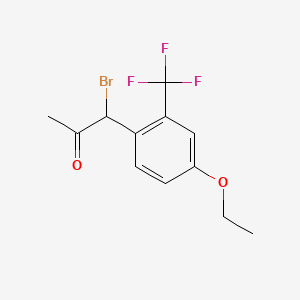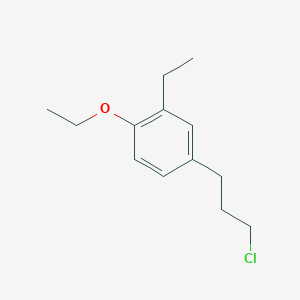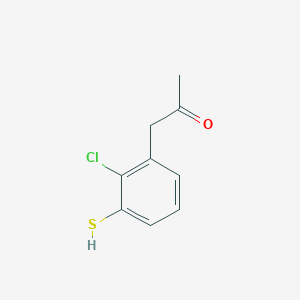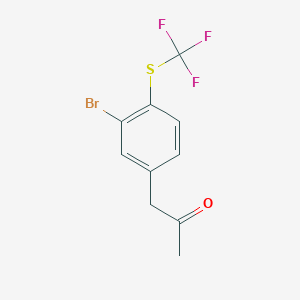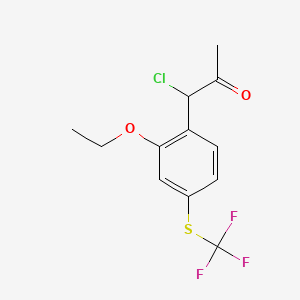
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral compound with a unique structure that includes an indene ring system substituted with an amino group, a bromine atom, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 2,3-dihydro-1H-indene, followed by the introduction of the amino group and the carboxylation of the resulting intermediate. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial settings.
化学反应分析
Types of Reactions
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of the corresponding indene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce the corresponding indene derivative.
科学研究应用
(S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom and carboxylic acid group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
(S)-1-amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the bromine atom, which affects its reactivity and interactions.
(S)-1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
(S)-1-amino-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: Contains a fluorine atom, which can significantly alter its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in (S)-1-amino-5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid imparts unique reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
属性
分子式 |
C10H10BrNO2 |
|---|---|
分子量 |
256.10 g/mol |
IUPAC 名称 |
(1S)-1-amino-5-bromo-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2/c11-7-1-2-8-6(5-7)3-4-10(8,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14)/t10-/m0/s1 |
InChI 键 |
GOLPYIMQUBXZNR-JTQLQIEISA-N |
手性 SMILES |
C1C[C@](C2=C1C=C(C=C2)Br)(C(=O)O)N |
规范 SMILES |
C1CC(C2=C1C=C(C=C2)Br)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


